![molecular formula C13H12ClN3O3 B13422381 3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride CAS No. 6621-73-4](/img/structure/B13422381.png)
3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium ring, a carbamoyl group, and a nitrophenylmethyl substituent
Preparation Methods
The synthesis of 3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride typically involves multiple steps. One common method includes the reaction of 4-nitrobenzyl chloride with 3-carbamoylpyridine in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Scientific Research Applications
3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparison with Similar Compounds
3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride can be compared with similar compounds such as:
3-Carbamoyl-1-methylpyridinium chloride: This compound lacks the nitrophenylmethyl group, making it less complex but also less versatile in its applications.
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride: This compound has additional nitro groups, which can enhance its reactivity but also increase its toxicity. The uniqueness of this compound lies in its balanced reactivity and potential for diverse applications.
Properties
CAS No. |
6621-73-4 |
|---|---|
Molecular Formula |
C13H12ClN3O3 |
Molecular Weight |
293.70 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C13H11N3O3.ClH/c14-13(17)11-2-1-7-15(9-11)8-10-3-5-12(6-4-10)16(18)19;/h1-7,9H,8H2,(H-,14,17);1H |
InChI Key |
YNLWJSQDCIUTGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




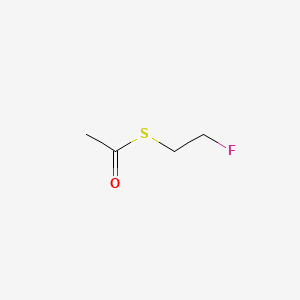
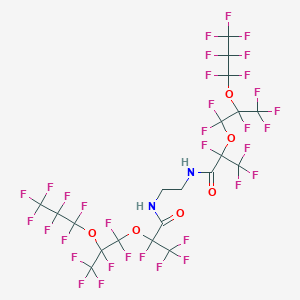

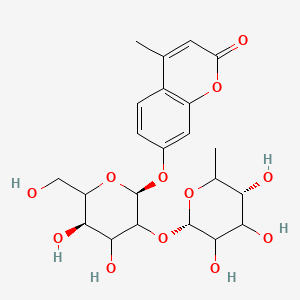
![2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)
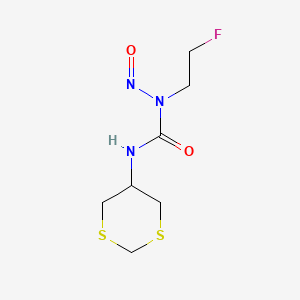
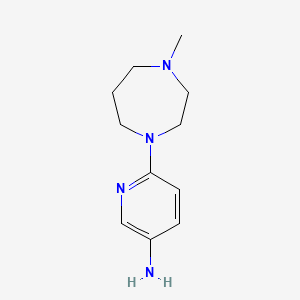
![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)

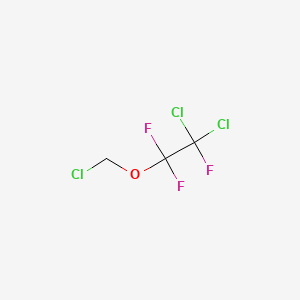
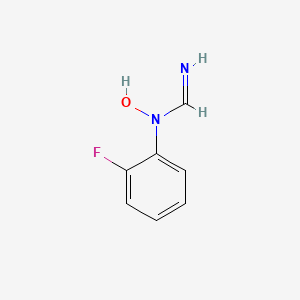
![[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)
